5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(PYRIMIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a benzoyl group, a fluorophenyl group, a hydroxy group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(PYRIMIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of key intermediates. One common synthetic route involves the chlorination of a precursor compound using phosphorus oxychloride (POCl3) at elevated temperatures (around 100°C) for several hours. The resulting product is then recrystallized using diethyl ether to achieve a higher yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(PYRIMIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a hydroxyl derivative.
Scientific Research Applications
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(PYRIMIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(PYRIMIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(PYRIMIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 4-BENZOYL-5-(2-BROMOPHENYL)-3-HYDROXY-1-(PYRIMIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(PYRIMIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H14FN3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyrimidin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H14FN3O3/c22-15-10-5-4-9-14(15)17-16(18(26)13-7-2-1-3-8-13)19(27)20(28)25(17)21-23-11-6-12-24-21/h1-12,17,26H/b18-16+ |
InChI Key |
FNZIPRYTQSGVLQ-FBMGVBCBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CC=N3)C4=CC=CC=C4F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CC=N3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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